molecular formula C14H17ClN2O3 B5743422 5-chloro-N-cycloheptyl-2-nitrobenzamide

5-chloro-N-cycloheptyl-2-nitrobenzamide

Cat. No.: B5743422
M. Wt: 296.75 g/mol
InChI Key: FMQXFWFZXLAKHJ-UHFFFAOYSA-N
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Description

5-chloro-N-cycloheptyl-2-nitrobenzamide is a chemical compound with the molecular formula C13H17ClN2O3. It is known for its unique structure, which includes a chloro group, a cycloheptyl group, and a nitrobenzamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cycloheptyl-2-nitrobenzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the amidation with cycloheptylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or acetic anhydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cycloheptyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 5-chloro-N-cycloheptyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and cycloheptylamine.

Scientific Research Applications

5-chloro-N-cycloheptyl-2-nitrobenzamide is used in several scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-cycloheptyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide and chloro groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the cycloheptyl moiety.

    N-cycloheptyl-2-nitrobenzamide: Similar structure but without the chloro group.

    5-chloro-N-cycloheptylbenzamide: Lacks the nitro group.

Uniqueness

5-chloro-N-cycloheptyl-2-nitrobenzamide is unique due to the combination of its chloro, cycloheptyl, and nitrobenzamide groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-chloro-N-cycloheptyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-7-8-13(17(19)20)12(9-10)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQXFWFZXLAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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